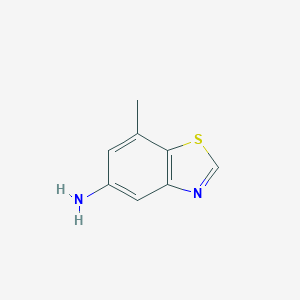
5-Benzothiazolamine,7-methyl-(9CI)
Descripción general
Descripción
5-Benzothiazolamine,7-methyl-(9CI) is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring The presence of nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to these compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzothiazolamine,7-methyl-(9CI) typically involves the cyclization of 2-aminothiophenols with appropriate methyl-substituted reagents. One common method is the condensation of 2-aminothiophenol with methyl-substituted aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the synthesis of 5-Benzothiazolamine,7-methyl-(9CI) can be achieved through a one-pot multicomponent reaction. This method involves the use of commercially available reagents and green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products. For example, the reaction of 2-aminothiophenol with methyl-substituted aldehydes in the presence of a catalyst such as scandium triflate under microwave irradiation can yield high-purity 5-Benzothiazolamine,7-methyl-(9CI) in a relatively short reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzothiazolamine,7-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring. For example, nitration with nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Benzothiazolamine,7-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.
Medicine: Due to its pharmacological properties, 5-Benzothiazolamine,7-methyl-(9CI) is investigated for its potential as an anti-inflammatory, antidiabetic, and neuroprotective agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
Mecanismo De Acción
The mechanism of action of 5-Benzothiazolamine,7-methyl-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase. These enzymes play crucial roles in cellular processes, and their inhibition can lead to antimicrobial and anticancer effects.
Pathways Involved: The compound can interfere with DNA replication and repair, protein synthesis, and cell signaling pathways. .
Comparación Con Compuestos Similares
2-Aminobenzothiazole: Similar in structure but lacks the methyl group at the 7th position. It exhibits similar biological activities but with different potency.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group. It is widely used as a vulcanization accelerator in the rubber industry.
7-Methyl-2-aminobenzothiazole: Similar structure with the methyl group at the 7th position but with different substitution patterns on the benzene ring.
Uniqueness: 5-Benzothiazolamine,7-methyl-(9CI) is unique due to the presence of both the methyl and amino groups, which enhance its reactivity and biological activity. The specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .
Propiedades
IUPAC Name |
7-methyl-1,3-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDKTMWJAQMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1SC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















